molecular formula C19H21N3O2 B13815848 Pyrrolidinyl ethoxy anilino benzoxazole CAS No. 38519-21-0

Pyrrolidinyl ethoxy anilino benzoxazole

Cat. No.: B13815848
CAS No.: 38519-21-0
M. Wt: 323.4 g/mol
InChI Key: SCRZNJPRCAVOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidinyl ethoxy anilino benzoxazole is a novel chemical entity designed for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use. Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their wide spectrum of pharmacological activities. Compounds featuring the benzoxazole scaffold have been investigated for their antimicrobial properties against various Gram-positive and Gram-negative bacterial strains, as well as antifungal activity . Furthermore, benzoxazole-based structures have shown promising anticancer activity in assays against cell lines such as human colorectal carcinoma (HCT116) . The structural motif is also found in molecules studied for anti-inflammatory , antimycobacterial, and antiviral applications, highlighting its versatility as a privileged structure in drug discovery . The incorporation of a pyrrolidine ring, as seen in other research compounds, is a common strategy in medicinal chemistry to influence the molecule's physiochemical properties and binding affinity to biological targets . The specific research value of this compound is tied to its unique substitution pattern, which combines these pharmacologically relevant groups—benzoxazole, anilino, ethoxy, and pyrrolidinyl—into a single entity for the exploration of new therapeutic avenues and biological mechanisms. Researchers are encouraged to investigate the full potential of this compound in their specific experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38519-21-0

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C19H21N3O2/c1-2-6-18-17(5-1)21-19(24-18)20-15-7-9-16(10-8-15)23-14-13-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2,(H,20,21)

InChI Key

SCRZNJPRCAVOIK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

Bioisosteric Replacement:to Explore Novel Chemical Space, Improve Properties Like Solubility, or Circumvent Existing Patents, the Entire Benzoxazole Scaffold Can Be Replaced with a Bioisostere—a Different Chemical Group with Similar Physical or Electronic Properties. Common Bioisosteres for Benzoxazole Include Benzimidazole, Benzothiazole, and Indazole. Comparative Studies Have Shown That Replacing a Benzothiazole Ring with a Benzoxazole or Benzimidazole Can Result in Compounds with Retained or Slightly Decreased Potency, Indicating That These Scaffolds Can Occupy the Same Binding Space and Serve Similar Structural Roles.mdpi.com

Stereochemical Analysis and Control in Pyrrolidinyl Ethoxy Anilino Benzoxazole Synthesis

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity. For molecules containing chiral centers, such as the substituted pyrrolidine (B122466) ring in this scaffold, different enantiomers and diastereomers can exhibit vastly different potencies and pharmacokinetic profiles. nih.govnih.gov This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer.

The absolute stereochemical configuration of the pyrrolidine ring can have a profound impact on cellular potency. nih.gov One enantiomer may position a key functional group for optimal interaction with the target protein, while the other may lead to a steric clash or be unable to form the necessary bonds. Therefore, controlling the stereochemical outcome of the synthesis is paramount.

The primary method for achieving this control is asymmetric synthesis. nih.gov This involves using chiral starting materials, chiral catalysts, or chiral auxiliaries to selectively produce one desired stereoisomer over others. For the synthesis of pyrrolidine-containing molecules, methods like the 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenes can be rendered stereoselective. nih.gov The development of organocatalysis, particularly using proline and its derivatives, has provided powerful tools for the asymmetric functionalization of aldehydes and ketones, which are often precursors in complex syntheses. nih.gov

During the drug development process, each stereoisomer is typically synthesized and evaluated independently to identify the "eutomer"—the isomer with the desired pharmacological activity. This rigorous stereochemical analysis ensures that the final compound is not a racemic mixture, which could contain a less active or inactive isomer.

Molecular and Cellular Mechanism of Action Studies of Pyrrolidinyl Ethoxy Anilino Benzoxazole

Identification and Validation of Molecular Targets for Pyrrolidinyl Ethoxy Anilino Benzoxazole (B165842)

No specific molecular targets for Pyrrolidinyl ethoxy anilino benzoxazole have been publicly identified or validated. Research on related benzoxazole compounds suggests potential interactions with various enzymes and receptors, but direct evidence for this specific compound is lacking.

There are no published studies detailing the results of biochemical binding assays performed with this compound to determine its affinity and selectivity for specific biological targets.

Data on the kinetics of enzyme inhibition or activation by this compound are not available. Consequently, no information can be provided on its potential inhibitory constants (Ki) or activation constants (Ka) for any enzyme.

Biophysical studies, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR), to characterize the direct interaction between this compound and any protein target have not been reported.

Elucidation of Intracellular Signaling Pathway Modulation by this compound

Without identified molecular targets, the specific intracellular signaling pathways modulated by this compound remain unknown.

There is no information available regarding the effects of this compound on downstream signaling molecules or cellular phosphorylation events.

Studies analyzing changes in gene expression profiles in response to treatment with this compound have not been published.

Impact on Cellular Homeostasis and Stress Response Pathways

Research into the broader class of anilino-benzoxazole derivatives indicates potential interactions with cellular homeostasis and stress response pathways. The formation of anilino-benzoxazole structures can be a marker of oxidative stress within biological systems. For instance, such derivatives can arise from the transformation of 3-nitrotyrosine, a product of oxidative damage to proteins. This suggests that compounds of this class may be implicated in cellular processes related to oxidative stress, although the specific impact of an externally introduced agent like this compound on these pathways has not been detailed.

In Vitro Cellular Activity Spectrum and Functional Phenotypes of this compound

While specific data for this compound is unavailable, studies on various substituted 2-anilino-benzoxazoles reveal a range of biological activities. These activities are highly dependent on the specific substitutions on both the benzoxazole core and the anilino ring.

Cell Proliferation, Viability, and Cytotoxicity Assays

Derivatives of the benzoxazole class are frequently evaluated for their effects on cancer cell lines. For example, various novel benzoxazole compounds have been screened for in vitro anticancer activity against human colorectal carcinoma (HCT116) cells using assays like the Sulforhodamine B (SRB) assay to determine cell viability and calculate IC50 values. Without specific studies, it is not possible to provide a data table for this compound.

Interactive Data Table: Illustrative Cytotoxicity of Benzoxazole Derivatives (Hypothetical Data)

This table is for illustrative purposes only, as specific data for the requested compound is not available.

Compound Series Substitution Cell Line IC50 (µM)
Anilino-Benzoxazole 4'-Chloro HCT116 15.2
Anilino-Benzoxazole 3',4'-Dichloro HCT116 8.5
Anilino-Benzoxazole 4'-Methoxy HCT116 22.1

Apoptosis, Autophagy, and Cell Cycle Progression Modulation

The anilino-benzoxazole scaffold has been associated with the induction of apoptosis and modulation of the cell cycle in cancer cells. The presence of this structure can be linked to cellular damage, which may trigger programmed cell death. However, specific studies detailing the effects of this compound on apoptotic pathways, autophagy, or cell cycle checkpoints have not been identified.

Cell Migration, Invasion, and Adhesion Assays

The potential for benzoxazole derivatives to affect cell migration and invasion is an area of interest in cancer research, as these processes are key to metastasis. These effects are typically studied using assays such as the transwell migration assay or scratch wound healing assay. No public data from such assays is available for this compound.

Functional Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are used to determine if a compound activates or inhibits specific cellular signaling pathways (e.g., NF-κB, p53). This level of detailed mechanistic study has not been published for this compound.

Structure-Activity Relationship (SAR) Elucidation for Biological Activity and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of therapeutic compounds. For the benzoxazole class, SAR studies have revealed key insights:

Substitution on the Anilino Ring: The nature and position of substituents on the anilino phenyl ring significantly influence biological activity. Electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) can drastically alter cytotoxicity and other effects.

Substitution on the Benzoxazole Core: Modifications to the benzoxazole ring system also play a critical role in determining the compound's biological profile.

The Pyrrolidinyl Ethoxy Moiety: In the specific case of this compound, the pyrrolidinyl ethoxy side chain is a feature often seen in pharmacologically active compounds, where it can improve solubility and interactions with biological targets. However, without comparative data, its specific contribution to the activity profile of this anilino-benzoxazole is unknown.

A comprehensive SAR study would involve synthesizing and testing a series of analogs where the pyrrolidinyl ethoxy group is modified, moved, or replaced to understand its importance for biological activity and selectivity. Such a study for this specific compound is not available in the reviewed literature.

Based on a comprehensive review of available scientific literature, there is no specific research data published on "this compound" that pertains to Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, or the detailed identification of its key structural determinants for target binding.

The provided outline requires in-depth analysis and data that is exclusively focused on this particular chemical compound. However, searches for this specific molecule did not yield any dedicated studies. While research exists for the broader class of benzoxazole derivatives, the strict requirement to only include information on "this compound" prevents the inclusion of this more general data.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's explicit instructions and outline due to the absence of specific research on this compound in the public domain.

Preclinical Pharmacological and Efficacy Studies of this compound (Non-Human Models)

Preclinical Pharmacological and Efficacy Studies of Pyrrolidinyl Ethoxy Anilino Benzoxazole Non Human Models

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling (Non-Human)

The preclinical pharmacokinetic and pharmacodynamic profile of Zibotentan has been characterized in several animal models, providing a foundational understanding of its behavior in vivo.

Studies in mice, rats, and dogs have elucidated the ADME properties of Zibotentan. nih.gov Following oral administration, the compound is slowly absorbed, with maximal plasma concentrations observed at approximately 4 hours post-dose. nih.gov Zibotentan is moderately bound to plasma proteins across all tested species, with binding percentages ranging from 55% to 95%. nih.gov

The compound exhibits wide tissue distribution, with the highest concentrations found in the organs responsible for excretion. nih.gov Metabolism of Zibotentan is considered moderate. nih.gov Investigations into its metabolic fate have identified a total of 12 metabolites in the excreta and plasma across different species. nih.gov

Excretion of Zibotentan is rapid, with the majority of the compound being eliminated within 48 hours. nih.gov The primary route of elimination varies between species and sexes. In dogs and female rats, the main elimination pathway is through urine, while in male rats and mice of both sexes, fecal excretion is predominant. nih.gov

Table 1: Summary of ADME Characteristics of Zibotentan in Preclinical Models

Parameter Finding in Animal Models (Mice, Rats, Dogs)
Absorption Slowly absorbed after oral administration.
Distribution Widely distributed in tissues; Moderate plasma protein binding (55-95%). nih.gov
Metabolism Moderately metabolized.
Excretion Rapidly excreted, primarily within 48 hours. nih.gov

| Major Excretion Route | Urine (dogs, female rats); Feces (male rats, mice). nih.gov |

While specific quantitative data for bioavailability, clearance, and half-life in preclinical species are not extensively detailed in publicly available literature, the compound is described as being well absorbed. nih.gov Both renal excretion and metabolism are important mechanisms for the clearance of Zibotentan. nih.gov

Table 2: Preclinical Pharmacokinetic Parameters of Zibotentan (Data Not Available)

Species Bioavailability (%) Clearance (mL/min/kg) Half-Life (h)
Mouse N/A N/A N/A
Rat N/A N/A N/A
Dog N/A N/A N/A

N/A: Data not available in the reviewed sources.

Preclinical efficacy studies in non-human models have established a correlation between Zibotentan exposure and its pharmacological effects. In murine tumor xenograft models of various cancers, including prostate, ovarian, and breast cancer, Zibotentan demonstrated anti-tumor activity. astrazeneca.com

Oral administration of Zibotentan at a dose of 50 mg/kg/day resulted in the inhibition of tumor cell proliferation and mortality. astrazeneca.com Furthermore, at doses of 25 and 50 mg/kg/day, the compound was shown to inhibit blood vessel growth within the tumor explants, indicating anti-angiogenic properties. astrazeneca.com Intraperitoneal administration at a concentration of 10 mg/kg/day also led to the inhibition of tumor cell proliferation and mortality in these models. astrazeneca.com These findings suggest a dose-dependent relationship between Zibotentan exposure and its anti-cancer efficacy in preclinical settings.

Table 3: Preclinical Efficacy of Zibotentan in Murine Xenograft Models

Dose Route of Administration Efficacy Outcome
10 mg/kg/day Intraperitoneal Inhibition of tumor cell proliferation and mortality. astrazeneca.com
25 mg/kg/day Oral Inhibition of blood vessel growth in tumor explants. astrazeneca.com

Computational and Theoretical Studies of Pyrrolidinyl Ethoxy Anilino Benzoxazole

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful tools to elucidate the interactions between a small molecule, such as Pyrrolidinyl ethoxy anilino benzoxazole (B165842), and a biological target, typically a protein. These methods are instrumental in predicting the binding mode and affinity of a ligand, which is a critical step in rational drug design.

Binding Mode Prediction and Conformational Analysis

Currently, there are no specific molecular docking studies published in peer-reviewed journals that detail the binding mode of Pyrrolidinyl ethoxy anilino benzoxazole with any particular protein target. Such a study would typically involve the prediction of the most stable conformation of the compound within the binding site of a receptor, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Conformational analysis, often coupled with molecular dynamics, would explore the flexibility of the ligand and the protein to understand the dynamic nature of their interaction.

Allosteric Modulation and Binding Site Characterization

The potential for this compound to act as an allosteric modulator has not been investigated in the available literature. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) site, inducing a conformational change that alters the protein's activity. Identifying and characterizing such allosteric binding sites for this specific compound would require dedicated computational screening and simulation studies, which have not been reported.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of a molecule.

Conformational Energy Landscape and Stability

A detailed conformational energy landscape for this compound is not available in the scientific literature. This type of study would involve calculating the relative energies of different spatial arrangements (conformers) of the molecule to identify the most stable, low-energy structures. Understanding the conformational preferences is crucial as it dictates the molecule's shape and how it can interact with biological targets.

Reaction Pathway Mechanisms and Energetics

There are no published studies on the reaction pathway mechanisms and energetics of this compound. Such research would computationally model potential chemical reactions involving this compound, for instance, its metabolism or synthesis, to determine the energy barriers and the feasibility of these transformations.

Machine Learning and Artificial Intelligence Approaches for this compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of medicinal chemistry, offering powerful tools to accelerate the discovery and optimization of novel therapeutic agents like this compound. nih.govmdpi.com These computational approaches enable the analysis of vast and complex datasets to identify promising drug candidates, predict their properties, and guide their design, thereby reducing the time and cost associated with traditional drug development. nih.govjopcr.com For benzoxazole derivatives, AI and ML models can be instrumental in navigating the extensive chemical space to design compounds with improved efficacy and desirable pharmacokinetic profiles. mdpi.com

A primary application of machine learning in the design of this compound and its analogs is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the structural features of molecules and their biological activities. cas.org By training algorithms on a dataset of known benzoxazole derivatives with measured activities, it is possible to create predictive models that can estimate the activity of novel, untested compounds. For instance, an artificial neural network (ANN) approach has been successfully used to model the antifungal activity of a series of benzoxazole and oxazolo[4,5-b]pyridine (B1248351) derivatives, achieving a high correlation between predicted and experimental values. researchgate.net Such models can be used to virtually screen large libraries of compounds and prioritize those with the highest predicted potency for synthesis and further testing.

Generative AI models represent another cutting-edge approach that can be applied to the de novo design of novel benzoxazole derivatives. jopcr.com These models can learn the underlying patterns in a given set of molecules to generate new chemical structures with desired properties. For example, a researcher could specify a desired activity profile, such as high potency as a kinase inhibitor and favorable ADME (absorption, distribution, metabolism, and excretion) properties, and a generative model could propose novel this compound analogs that meet these criteria. researcher.lifefirstwordpharma.com This approach has the potential to uncover innovative molecular scaffolds that may not be conceived through traditional medicinal chemistry approaches.

Furthermore, AI and machine learning are critical in predicting the ADME and toxicity profiles of drug candidates early in the discovery process. nih.gov By analyzing the structural features of molecules, these models can predict properties such as solubility, permeability, metabolic stability, and potential off-target effects. This predictive capability allows for the early identification of compounds that are likely to fail in later stages of development due to poor pharmacokinetic properties or toxicity, thereby focusing resources on the most promising candidates. nih.gov For a compound like this compound, these predictive models can guide modifications to its structure to enhance its drug-like properties.

The table below illustrates the type of data that can be generated and utilized in machine learning models for the design and optimization of this compound analogs. The data includes molecular descriptors, predicted biological activity (e.g., IC50), and key predicted ADMET properties.

Compound IDMolecular WeightLogPH-Bond DonorsH-Bond AcceptorsPredicted IC50 (nM)Predicted Solubility (mg/mL)Predicted hERG Inhibition
PEAB-001450.54.21515.20.05Low
PEAB-002464.64.51610.80.03Low
PEAB-003436.43.92525.10.10Medium
PEAB-004478.64.8168.50.02Low
PEAB-005449.54.11518.90.06Low

In the context of kinase inhibition, a common target for benzoxazole derivatives, AI models can be trained to predict the selectivity of a compound against a panel of kinases. researcher.life This is crucial for minimizing off-target effects and associated toxicities. By integrating genomic data of cancer cell lines with the biochemical profiles of kinase activities, AI can predict cellular responses to various kinase inhibitors. researcher.life This systems-level understanding can aid in the design of highly selective this compound-based kinase inhibitors.

The successful application of AI and machine learning in drug discovery is often a synergistic relationship between academic institutions, who often develop the algorithms, and pharmaceutical and biotech companies that drive the commercial application. researchhub.com As these technologies continue to mature and more high-quality data becomes available, their impact on the design and development of new therapeutics, including novel this compound derivatives, is expected to grow significantly. mdpi.com

Analytical Methodologies for Research Characterization and Quantification of Pyrrolidinyl Ethoxy Anilino Benzoxazole

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation, purification, and purity assessment of "Pyrrolidinyl ethoxy anilino benzoxazole". High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for analyzing non-volatile and thermally sensitive molecules like benzoxazole (B165842) derivatives.

In a typical research setting, the purity of a synthesized batch of "this compound" would be determined using a reverse-phase HPLC system. This involves a non-polar stationary phase (often a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of components with varying polarities. Detection is commonly performed using a UV detector, set at a wavelength where the benzoxazole chromophore exhibits maximum absorbance.

For the isolation of "this compound" from a reaction mixture, preparative HPLC can be utilized. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities.

Gas Chromatography (GC) is generally less suitable for a compound with the expected molecular weight and polarity of "this compound" due to its probable low volatility. However, if the compound can be derivatized to increase its volatility and thermal stability, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for purity analysis.

Table 1: Representative HPLC Parameters for Purity Analysis of Benzoxazole Derivatives

ParameterTypical Conditions
Instrument High-Performance Liquid Chromatograph
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient elution
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

This table presents a generalized set of starting conditions for the HPLC analysis of benzoxazole derivatives. Method optimization for "this compound" would be required.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for the structural elucidation of "this compound", providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound", one would expect to see characteristic signals for the aromatic protons on the benzoxazole and anilino rings, the methylene (B1212753) protons of the ethoxy linker and the pyrrolidine (B122466) ring, and the methine proton if present.

¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum would show distinct signals for the aromatic carbons, the aliphatic carbons of the ethoxy and pyrrolidinyl groups, and the carbons of the benzoxazole core.

Based on published data for structurally similar compounds, such as 2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzoxazole, the expected chemical shifts can be inferred researchgate.net.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, often showing characteristic losses of the pyrrolidinyl or ethoxy moieties.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for N-H stretching (from the anilino group), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (from the benzoxazole and aromatic rings), and C-O stretching (from the ether linkage).

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data and Interpretation
¹H NMR (DMSO-d₆)Aromatic protons (δ 6.8-8.0 ppm), -O-CH₂- (δ ~4.2 ppm, triplet), -N-CH₂- (δ ~2.8 ppm, triplet), Pyrrolidine protons (δ ~1.7-2.6 ppm, multiplets)
¹³C NMR (DMSO-d₆)Aromatic carbons (δ 110-165 ppm), Benzoxazole C=N (δ ~163 ppm), -O-CH₂- (δ ~67 ppm), -N-CH₂- (δ ~57 ppm), Pyrrolidine carbons (δ ~23, 54 ppm)
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular formula. Fragmentation may show loss of the pyrrolidinyl-ethyl group.
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1500-1600 (C=C stretch), ~1240 (Aromatic C-O stretch)

This table is predictive and based on data from closely related structures. Actual experimental values may vary.

Advanced Methods for In Vitro and In Vivo Distribution Studies (excluding human imaging)

Understanding the distribution of "this compound" at the cellular and organismal level is crucial for preclinical research. While human imaging is excluded, several advanced, non-imaging methods are employed for these investigations.

In Vitro Distribution Studies: To determine how the compound distributes within cells, a common technique is subcellular fractionation coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This process involves:

Incubating cultured cells with the compound.

Lysing the cells and separating the cellular components (e.g., nucleus, mitochondria, cytoplasm, microsomes) by differential centrifugation.

Extracting the compound from each fraction.

Quantifying the amount of the compound in each fraction using a validated LC-MS/MS method. nih.govmdpi.com This provides a quantitative map of the compound's localization within the cell.

In Vivo Distribution Studies: To assess how the compound distributes throughout a model organism (e.g., a rodent), two primary non-imaging approaches are used:

Tissue Homogenate Analysis by LC-MS/MS: After administering the compound to the animal, various organs and tissues are collected at different time points. These tissues are then homogenized, the compound is extracted, and its concentration is measured by LC-MS/MS. This method provides quantitative data on the compound's concentration in different tissues over time, which is essential for understanding its pharmacokinetic profile. mdpi.com

Whole-Body Autoradiography (WBA): This technique requires the synthesis of a radiolabeled version of "this compound" (e.g., with ¹⁴C or ³H). Following administration to an animal, the entire animal is frozen and sectioned into thin slices. These slices are then exposed to a phosphor imaging plate or photographic film to visualize the distribution of radioactivity. rdcthera.comnih.govtsijournals.com WBA provides a detailed qualitative and semi-quantitative visual map of the compound's distribution across all organs and tissues simultaneously. nih.gov

Chiral Resolution and Enantiomeric Purity Analysis for Stereoisomers of this compound

If "this compound" possesses a stereocenter, for instance on the pyrrolidine ring, it would exist as a pair of enantiomers. Since enantiomers can have different pharmacological and toxicological properties, their separation and the determination of enantiomeric purity are critical.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analytical and preparative separation of enantiomers. This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of compounds. nih.govnih.gov For pyrrolidine derivatives, columns like Lux Cellulose and Chiralpak are often employed. nih.goveijppr.com The separation can be performed in either normal-phase (e.g., hexane/alcohol mobile phase) or reverse-phase modes. researchgate.net

Table 3: Common Chiral Stationary Phases for Pyrrolidine Derivatives

Chiral Stationary Phase (CSP)Selector TypePotential Application
Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Separation of pyrrolidone enantiomers nih.gov
Lux i-Cellulose-5 Cellulose tris(3,5-dichlorophenylcarbamate)Separation of pyrrolidone enantiomers nih.gov
Chiralcel OJ Cellulose tris(benzoate)Separation of 4-substituted-pyrrolidin-2-ones researchgate.net
Chiralpak AD/IC Amylose/Cellulose derivativesBroad-spectrum enantioseparation of heterocyclic compounds

The selection of the optimal CSP and mobile phase requires experimental screening.

NMR Spectroscopy for Enantiomeric Purity: The enantiomeric purity (or enantiomeric excess, ee) can also be determined by NMR spectroscopy through the use of Chiral Solvating Agents (CSAs) . researchgate.netnih.gov A CSA is a chiral molecule that forms transient diastereomeric complexes with the enantiomers of the analyte in solution. These complexes have slightly different magnetic environments, which can lead to the splitting of otherwise identical NMR signals for the two enantiomers. rsc.org By integrating the separated signals, the ratio of the enantiomers, and thus the enantiomeric purity, can be accurately calculated. This method is often faster than chiral chromatography and does not require complete separation of the enantiomers. nih.gov

Insufficient Information to Generate Article on "this compound"

Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient specific information to generate a detailed and scientifically accurate article on the chemical compound “this compound” as per the requested outline.

The performed searches yielded general information on the broader class of benzoxazole derivatives, highlighting their diverse biological activities, including antiprotozoal, anticancer, and antimicrobial properties. olemiss.eduresearchgate.netnih.govbiotech-asia.orgscispace.com Research in this area often focuses on the synthesis of various analogues and the exploration of their structure-activity relationships to identify novel therapeutic agents. olemiss.eduresearchgate.netmdpi.com The searches also identified "4-(2-(pyrrolidin-1-yl)ethoxy)aniline" as a chemical intermediate, a molecule that can be used in the synthesis of more complex compounds. pharmaffiliates.compharmaffiliates.com

Future Directions and Emerging Research Avenues for Pyrrolidinyl Ethoxy Anilino Benzoxazole

Remaining Challenges and Future Opportunities in Pyrrolidinyl Ethoxy Anilino Benzoxazole (B165842) Research:Without a foundational body of research on this specific compound, it is not possible to delineate the current challenges and future opportunities in its study.

Due to the absence of specific scientific data for "Pyrrolidinyl ethoxy anilino benzoxazole," generating the requested article with the required level of detail, accuracy, and adherence to the provided outline is not feasible at this time. The available information is too broad and pertains to the larger family of benzoxazoles rather than the specific entity requested.

Q & A

Q. Basic Research Focus

  • LCMS/HPLC : Confirm molecular weight and purity (e.g., m/z 414 [M+H]+ and retention time 0.65 minutes) .
  • X-ray crystallography : Resolve dihedral angles (e.g., 0° twist in planar benzoxazole-anilino systems vs. 48° in sterically hindered analogues) .
  • NMR : Assign proton environments (e.g., distinguishing pyrrolidinyl N-H from anilino protons).
    Methodological Insight : Combine orthogonal techniques (e.g., 2D NMR with LCMS) to resolve overlapping signals or isobaric impurities.

How can researchers design in vivo studies to evaluate this compound derivatives as amyloid imaging agents?

Q. Advanced Research Focus

  • Biodistribution studies : Use transgenic mice to assess brain uptake kinetics and specificity for amyloid plaques. For example, BF-227 showed 90% plaque labeling within 30 minutes post-injection .
  • PET imaging protocols : Administer ¹¹C-labeled tracers and quantify retention via standardized uptake value (SUV) ratios (e.g., temporal cortex SUV >2.5 in Alzheimer’s patients vs. controls) .
    Methodological Insight : Include blocking studies with unlabeled competitors to confirm target specificity. Use voxel-based analysis to map regional tracer retention .

How should conflicting data on substituent effects (e.g., ethoxy vs. tert-butyl groups) in structure-activity relationship (SAR) studies be interpreted?

Advanced Research Focus
Contradictions may arise from differences in assay conditions or target conformations. For example:

  • Ethoxy groups may enhance solubility but reduce affinity for lipophilic targets like sigma-1 receptors .
  • tert-Butyl groups improve clearance profiles in some kinase inhibitors but increase metabolic instability in others .
    Methodological Insight : Perform head-to-head comparisons under standardized conditions. Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters.

What strategies mitigate synthetic challenges in introducing ethoxy-anilino substituents without side reactions?

Q. Basic Research Focus

  • Protecting groups : Temporarily block reactive sites (e.g., amine groups) during benzoxazole ring formation .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for ethoxy substitution .
    Methodological Insight : Monitor intermediates via FTIR for undesired oxidation or elimination byproducts.

How do computational methods enhance the design of this compound derivatives for optoelectronic applications?

Q. Advanced Research Focus

  • DFT calculations : Predict electronic transitions and conjugation effects (e.g., π-π* transitions in planar benzoxazole systems) .
  • Molecular dynamics : Simulate crystal packing for elastic luminescent materials (e.g., BBON derivatives with reversible mechanochromism) .
    Methodological Insight : Correlate HOMO-LUMO gaps with experimental UV-vis spectra to validate computational models.

What are critical considerations for ensuring reproducibility in biological assays involving this compound class?

Q. Basic Research Focus

  • Standardize solvent systems : Use DMSO concentrations <0.1% to avoid cellular toxicity .
  • Batch consistency : Validate synthetic batches with LCMS and elemental analysis .
    Methodological Insight : Include positive controls (e.g., known kinase inhibitors or amyloid-binding dyes) in each assay plate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.